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Compound of Interest

Compound Name: Cyclopropylmethanesulfonamide

Cat. No.: B1291645 Get Quote

For Immediate Release

A Comprehensive Spectroscopic Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of the spectroscopic characteristics of

Cyclopropylmethanesulfonamide and its primary precursors, Cyclopropylamine and

Methanesulfonyl Chloride. This guide is intended to serve as a valuable resource for

researchers, scientists, and drug development professionals by presenting objective

experimental and predicted data to aid in the identification, characterization, and quality control

of these compounds.

Spectroscopic Data Summary
The following tables provide a comprehensive summary of the key spectroscopic data for

Cyclopropylmethanesulfonamide, Cyclopropylamine, and Methanesulfonyl Chloride. This

data is essential for the unambiguous identification and differentiation of these molecules.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Cyclopropylmeth

anesulfonamide

(Predicted)

~2.9 s 3H -SO₂-CH₃

~2.5 m 1H -NH-CH-

~0.6 m 2H cyclopropyl CH₂

~0.4 m 2H cyclopropyl CH₂

Cyclopropylamin

e
2.38 m 1H -CH-NH₂

0.95 s 2H -NH₂

0.41 m 2H cyclopropyl CH₂

0.30 m 2H cyclopropyl CH₂

Methanesulfonyl

Chloride
3.7 s 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Assignment

Cyclopropylmethanesulfonami

de (Predicted)
~40 -SO₂-CH₃

~30 -NH-CH-

~5 cyclopropyl CH₂

Cyclopropylamine 29.8 -CH-NH₂

3.3 cyclopropyl CH₂

Methanesulfonyl Chloride 44.5 -CH₃

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound N-H Stretch
C-H Stretch
(sp³)

S=O Stretch
(asym/sym)

S-N Stretch C-N Stretch

Cyclopropylm

ethanesulfon

amide

(Predicted)

~3300

(broad)
~2950-2850

~1350 /

~1160
~900 ~1100

Cyclopropyla

mine
~3360, ~3280 ~3080, ~3000 - - ~1040

Methanesulfo

nyl Chloride
- ~3020, ~2940

~1380 /

~1170
- -

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Cyclopropylmethanesulfonami

de (Predicted)
135

92 ([M-SO₂H]⁺), 79

([SO₂CH₃]⁺), 56 ([C₃H₄N]⁺), 41

([C₃H₅]⁺)

Cyclopropylamine 57
56 ([M-H]⁺), 42 ([M-CH₃]⁺), 41

([C₃H₅]⁺), 28 ([CH₂N]⁺)

Methanesulfonyl Chloride 114, 116 (isotope pattern)
79 ([SO₂CH₃]⁺), 49 ([CH₃S]⁺),

35/37 ([Cl]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample

was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ =

0.00 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 scans.

¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2

seconds, and 1024 scans. Proton decoupling was applied during the acquisition.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

Liquids: A drop of the liquid sample was placed directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Solids: A small amount of the solid sample was placed onto the ATR crystal and firm contact

was ensured using a pressure clamp.

Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a

universal ATR accessory.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the

sample spectrum.

Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion

or after separation by gas chromatography (GC). For direct infusion, samples were dissolved in
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a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an

electron ionization (EI) source.

Data Acquisition: The instrument was operated in positive ion mode. The electron energy was

set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 10-200.

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Synthesis Workflow and Logical Relationships
The synthesis of Cyclopropylmethanesulfonamide from its precursors, Cyclopropylamine

and Methanesulfonyl Chloride, is a straightforward nucleophilic substitution reaction. The lone

pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom

of methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the

formation of the sulfonamide bond. This reaction is typically carried out in the presence of a

non-nucleophilic base to neutralize the HCl byproduct.

Precursors

Reaction
Product

Cyclopropylamine

Nucleophilic Substitution
(in presence of base)

Methanesulfonyl_Chloride

Cyclopropylmethanesulfonamide
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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